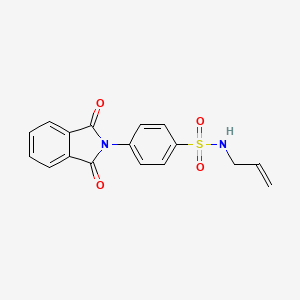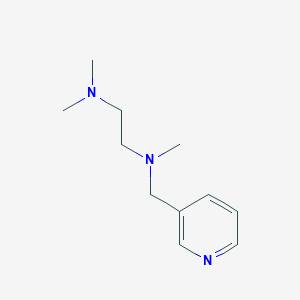![molecular formula C21H21NO2 B4936583 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as DBT or DBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DBTQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ is not fully understood. However, it has been suggested that 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ may exert its effects by modulating various signaling pathways in the body. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the body. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biochemical and physiological effects. However, there are also some limitations to using 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit different effects in different cell types or under different conditions.
Zukünftige Richtungen
There are several future directions for research on 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ. One area of research could be to further investigate its mechanism of action and signaling pathways. Another area of research could be to investigate its potential applications in treating other diseases, such as multiple sclerosis or rheumatoid arthritis. Additionally, research could be conducted to optimize the synthesis method of 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ and to improve its pharmacokinetic properties.
Synthesemethoden
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been synthesized through various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, while the Mannich reaction involves the condensation of an amine, aldehyde, and ketone. Both of these methods have been used to synthesize 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been extensively studied for its potential applications in medical research. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and various types of cancer.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-9-15(2)21-18(13-24-19(21)10-14)11-20(23)22-8-7-16-5-3-4-6-17(16)12-22/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUCBVDQAXMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoate](/img/structure/B4936507.png)
![2,4-dimethoxy-N'-{4-methoxy-3-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4936513.png)

![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)

![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)

